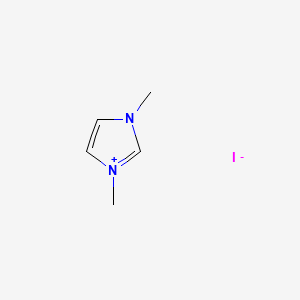

1,3-Dimethylimidazolium iodide

Description

Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemistry

Imidazolium-based ionic liquids (ILs) are salts with melting points at or below 100°C, composed of a large organic imidazolium (B1220033) cation and an organic or inorganic anion. mdpi.comwisdomlib.org These compounds are often lauded as "green solvents" due to their negligible vapor pressure, which reduces environmental release and contamination pathways. wikipedia.orgfrontiersin.org Their remarkable properties, including high thermal and chemical stability, tunable structure, and the ability to dissolve a wide range of polar and non-polar substances, have made them attractive alternatives to volatile organic solvents. wikipedia.orgfrontiersin.orgalfa-chemistry.com

The versatility of imidazolium ILs stems from the ability to modify their physical and chemical characteristics by altering the alkyl substituents on the imidazolium ring and by varying the associated anion. frontiersin.orgalfa-chemistry.com This "designer" aspect allows for the tailoring of properties like viscosity, conductivity, and solubility to meet the specific demands of various applications. mdpi.comalfa-chemistry.com Consequently, imidazolium-based ILs have been extensively studied and utilized as solvents, catalysts, and electrolytes in numerous chemical processes. wikipedia.orgchemimpex.com

Overview of Research Trajectories and Scholarly Contributions

Research into 1,3-dimethylimidazolium (B1194174) iodide has explored its synthesis, characterization, and application in diverse fields. Scholarly work has documented its synthesis through methods such as the reaction of 1-methylimidazole (B24206) with iodomethane (B122720). orgsyn.orgorgsyn.org Detailed characterization using techniques like NMR spectroscopy has been crucial in confirming its structure and purity. orgsyn.org

Furthermore, research has delved into the fundamental physicochemical properties of 1,3-dimethylimidazolium-based ILs, comparing them to other 1-alkyl-3-methylimidazolium salts. These studies indicate that the symmetrical structure and smaller size of the 1,3-dimethylimidazolium cation can lead to higher electrical conductivity and wider electrochemical windows. electrochemsci.org The interaction between the cation and anion, and its influence on the liquid's structure and dynamics, has also been a subject of computational and experimental investigation. aip.orgresearchgate.net

Below are data tables summarizing key properties and research findings related to 1,3-Dimethylimidazolium Iodide.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IN₂ | chemimpex.comnih.govchembk.com |

| Molecular Weight | 224.05 g/mol | chemimpex.com |

| CAS Number | 4333-62-4 | chemimpex.comnih.govchembk.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 84 - 89 °C | chemimpex.comchembk.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| InChIKey | ARSMIBSHEYKMJT-UHFFFAOYSA-M | nih.govalfa-chemistry.com |

| Topological Polar Surface Area | 8.8 Ų | nih.govalfa-chemistry.com |

Selected Research Applications of this compound

| Application Area | Research Finding | Source(s) |

| Catalysis | Exhibited high catalytic efficiency in the synthesis of monosubstituted cyclic carbonates from epoxides and CO₂ under mild conditions. | mdpi.com |

| Catalysis | Demonstrated activity as a catalyst for the oxidative homocoupling of benzylamines, though less effective than triazolium iodide salts. | rsc.orgrsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Used in electrolyte mixtures to accelerate dye regeneration, contributing to high short-circuit photocurrent density and overall efficiency. | rsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Included in eutectic mixtures of ionic liquids to achieve higher device efficiencies compared to single ionic liquid systems. | researchgate.netsemanticscholar.org |

| Organic Synthesis | Utilized as a precursor for the synthesis of 1,3-dimethylimidazole-2-thione. | orgsyn.org |

| Organic Synthesis | Employed in the preparation of 1,3-dimethylimidazol-2-ylidene (B1247496) borane. | orgsyn.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSMIBSHEYKMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962991 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-62-4 | |

| Record name | 1,3-Dimethylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolium, 1,3-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1,3-Dimethylimidazolium (B1194174) Iodide

The principal synthetic strategies for preparing 1,3-dimethylimidazolium iodide are direct alkylation of an appropriate imidazole (B134444) precursor and the exchange of anions from an existing imidazolium (B1220033) salt.

Alkylation of Imidazole Derivatives

Alkylation of imidazole derivatives stands as a fundamental and widely employed method for the synthesis of this compound. This approach involves the introduction of methyl groups onto the nitrogen atoms of the imidazole ring.

A straightforward and common method for synthesizing this compound is through a single-step nucleophilic substitution reaction. diva-portal.orgorganic-chemistry.orgmdpi.com This typically involves the direct methylation of 1-methylimidazole (B24206) with an excess of a methylating agent like iodomethane (B122720). orgsyn.org The reaction is often conducted in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724). orgsyn.orgchemicalbook.com The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic methyl group of iodomethane, leading to the formation of the desired 1,3-dimethylimidazolium cation with iodide as the counter-ion. diva-portal.org This method is favored for its simplicity and often high yields. orgsyn.org For instance, a procedure describes charging a flask with 1-methylimidazole and anhydrous methylene (B1212753) chloride, followed by the dropwise addition of iodomethane at a controlled temperature of 5°C. orgsyn.org After the addition, the mixture is stirred at room temperature, and the solvent is removed to yield the product. orgsyn.org

A variation of this single-step approach involves the full methylation of imidazole itself using methyl iodide in the presence of a base like potassium carbonate sesquihydrate, which acts as a proton scavenger. rsc.org However, challenges such as the low solubility of the resulting salt in common organic solvents like chloroform (B151607) can complicate the separation and purification process. rsc.org

Table 1: Single-Step Synthesis of this compound

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-Methylimidazole | Iodomethane | Dichloromethane | 95-97% | orgsyn.org |

| N-methyl imidazole | Iodomethane | Dichloromethane | - | orgsyn.org |

| Imidazole | Methyl iodide, K₂CO₃·1.5H₂O | Chloroform | - | rsc.org |

In some cases, a two-step methylation procedure is employed to overcome issues encountered in single-step reactions, such as solubility problems of the product salt. rsc.org This method can provide better control and facilitate easier purification. One such procedure begins with the monomethylation of a starting imidazole derivative, followed by a second methylation step. For example, 2-isopropylimidazole (B115234) can be first reacted with iodomethane in the presence of potassium carbonate sesquihydrate in chloroform. rsc.org After filtration, an excess of iodomethane is added to the resulting solution to complete the second methylation, yielding the desired dimethylated imidazolium iodide. rsc.org This staged approach can help in managing the reaction and isolating a purer product, with reported yields around 80%. rsc.org

Another two-step synthesis involves the initial bromination of 1-methylimidazole to form 2-bromo-1-methylimidazole. This intermediate is then methylated using methyl iodide to produce 2-bromo-1,3-dimethylimidazolium iodide. iucr.orgiucr.org

Refluxing is a common technique used to accelerate the alkylation reaction by maintaining the reaction mixture at its boiling point for an extended period. rsc.org For the synthesis of this compound, a mixture of the imidazole precursor and the alkylating agent in a suitable solvent is heated under reflux. For example, a procedure involves adding two molar equivalents of an alkyl halide, such as iodomethane, to a solution of sodium imidazolate in tetrahydrofuran (B95107) (THF) and maintaining the mixture under reflux for four hours. chemicalbook.com This method resulted in a yield of 67%. chemicalbook.com Another approach involves refluxing 1-methylimidazole with iodobutane in dichloromethane overnight. rsc.org The progress of the reaction can be monitored, and upon completion, the solvent is removed to obtain the crude product. rsc.org

Anion Metathesis Reactions

Anion metathesis, or ion exchange, is a versatile method for preparing ionic liquids with a specific desired anion when direct synthesis is not feasible or efficient. diva-portal.orgottokemi.com This process starts with an existing imidazolium salt, typically a halide, and involves exchanging its anion with a different one.

While the direct synthesis of this compound is common, anion exchange can be used to prepare it from other 1,3-dimethylimidazolium salts. For instance, if one has synthesized 1,3-dimethylimidazolium chloride, it can be converted to the iodide salt. This is achieved by reacting the chloride salt with a source of iodide ions, such as sodium iodide. The reaction is typically driven by the precipitation of the less soluble sodium chloride in a suitable solvent, leaving the desired this compound in solution. This metathesis approach is a cornerstone in the synthesis of a wide variety of ionic liquids, allowing for the tailoring of their properties by simply altering the anion. evitachem.comacs.org

Conversion to hydroxide (B78521) forms via anion exchange resins

The transformation of this compound to its hydroxide counterpart is a critical step for creating various ionic liquids and facilitating subsequent reactions. This conversion is commonly achieved using a strong base anion exchange resin, such as Amberlite IRA-400, in its hydroxide (OH⁻) form. ub.eduresearchgate.netfelitecn.combio-rad.com The process involves passing a solution of this compound, typically in a solvent like methanol (B129727) or a methanol/water mixture, through a column packed with the resin. ub.eduresearchgate.net The iodide anions (I⁻) are exchanged for hydroxide anions (OH⁻) on the resin, resulting in a solution of 1,3-dimethylimidazolium hydroxide. researchgate.netresearchgate.net

This anion exchange method is favored for its efficiency in halide removal and for providing a pathway to synthesize ionic liquids with a variety of anions. ub.edu The resulting hydroxide solution can then be neutralized with a chosen acid to introduce a new anion, a procedure useful when the intermediate hydroxide salt is stable. researchgate.netresearchgate.net This technique has been successfully applied to a range of imidazolium salts, demonstrating its versatility. ub.edu

Table 1: Anion Exchange Resins Used for Imidazolium Salt Conversion

| Resin Type | Ionic Form | Application | Reference |

|---|---|---|---|

| Amberlite IRA-400 | OH⁻ | Conversion of imidazolium halides to hydroxides | ub.eduresearchgate.netresearchgate.net |

| Strong Base Anion Resin | OH⁻ | General deionizing systems | felitecn.com |

Derivatization and Related Compound Synthesis

This compound serves as a versatile starting material for the synthesis of various derivatives and related compounds, highlighting its importance in synthetic chemistry.

Formation of 1,3-dimethylimidazolium-2-carboxylate (B1245923)

While the direct synthesis of 1,3-dimethylimidazolium-2-carboxylate often starts from 1-methylimidazole and dimethyl carbonate, the iodide salt is a key precursor to related structures. amazonaws.comresearchgate.net For instance, research has shown that the reaction of 1,3-dimethylimidazolium-2-carboxylate with elemental iodine can afford crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. researchgate.net This indicates a close synthetic relationship and the potential for interconversion between these compounds. The carboxylate itself, a zwitterionic species, is a stable carbene-CO₂ adduct. researchgate.net

Synthesis of 1,3-disubstituted imidazoline-2-thiones

A significant application of this compound is in the synthesis of 1,3-dimethylimidazole-2-thione. tandfonline.comznaturforsch.com This conversion is typically achieved by reacting the iodide salt with elemental sulfur in the presence of a base. tandfonline.comorgsyn.org An improved procedure involves using an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a methanol-pyridine solvent mixture, which can lead to yields as high as 90%. sci-hub.se Another common method employs anhydrous potassium carbonate as the base in methanol, with the reaction stirred at room temperature for an extended period. orgsyn.org

The choice of base and reaction conditions can influence the reaction rate and yield. For example, using potassium carbonate in methanol is an effective method, while other bases and solvents have also been explored. znaturforsch.comorgsyn.org The resulting 1,3-dimethylimidazole-2-thione is a valuable compound with applications in further chemical synthesis. google.com

Table 2: Synthesis of 1,3-Dimethylimidazole-2-thione

| Reactants | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| This compound, Sulfur | DBU | Methanol-Pyridine | 90% | sci-hub.se |

| This compound, Sulfur | K₂CO₃ | Methanol | 58-62% | orgsyn.org |

Electropolymerization pathways for N-heterocyclic carbene complexes

This compound is a precursor for creating N-heterocyclic carbene (NHC) ligands, which can be complexed with metals like palladium, platinum, rhodium, and iridium to form monomers for electropolymerization. rsc.orgnih.govrsc.org These metal-NHC complexes, often featuring electropolymerizable groups like thiophene, can be synthesized by the in-situ deprotonation of the imidazolium salt in the presence of a metal precursor. rsc.orgrsc.org

For example, an emissive terthiophene-based imidazolium iodide has been used to synthesize Pd and Pt-NHC complexes. rsc.orgnih.gov These complexes can then be electropolymerized on conductive surfaces like indium tin oxide (ITO) glass to form thin films of conducting metallopolymers (CMPs). rsc.orgnih.govrsc.org These polymers exhibit interesting electrochromic properties, changing color upon electrochemical oxidation due to the formation of charge carriers along the polythiophene backbone. rsc.orgnih.gov The polymerization is typically carried out via cyclic voltammetry in an electrolyte solution. rsc.org This pathway allows for the creation of functional materials with potential applications in electronics and sensors. rsc.orgacs.orgmdpi.comnih.gov

Reactions yielding 1,3-dimethyl-2-iodoimidazolium derivatives

Direct iodination at the C2 position of the imidazolium ring can be achieved through various methods. One approach involves the reaction of 1,3-dimethylimidazolium-2-carboxylate with elemental iodine in acetonitrile. researchgate.netresearchgate.net This reaction rapidly produces crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. researchgate.netresearchgate.net The specific product can be influenced by the reaction temperature. researchgate.net

Another strategy for iodination involves the use of iodinating reagents derived from ionic liquids. While direct iodination of this compound at the C2 position is less commonly detailed, related systems use reagents like 1-butyl-3-methyl-pyridinium dichloroiodate or hexamethylene bis(N-methylimidazolium) bis(dichloroiodate) for the iodination of various aromatic compounds. rsc.orgnih.govfrontiersin.org These reactions highlight the role of ionic liquid frameworks in facilitating iodination reactions, suggesting pathways that could be adapted for the C2-iodination of the 1,3-dimethylimidazolium cation.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of the 1,3-Dimethylimidazolium (B1194174) cation.

Research on related imidazolium (B1220033) compounds provides a basis for assigning the observed vibrational bands. The spectra are typically characterized by C-H stretching vibrations from the aromatic ring and the methyl groups, as well as ring stretching and bending modes. mdpi.comwestmont.edu

Infrared (IR) Spectroscopy: The IR spectrum of complexes containing the 1,3-dimethylimidazolium cation shows characteristic C-H stretching absorptions. mdpi.com For instance, in a reaction involving 1,3-dimethylimidazolium iodide, the resulting complex exhibited ν(CO) bands, confirming the presence of other functional groups, alongside vibrations attributed to the imidazolium moiety. rsc.org

Raman Spectroscopy: Raman studies on similar imidazolium iodides, such as 1-methyl-3-propylimidazolium iodide, reveal characteristic bands for the imidazolium ring and its substituents. researchgate.net Studies on related systems show bands in the 600-1550 cm⁻¹ region assigned to CH₃–N stretching and H–C–H bending. Asymmetric C-H stretching of the methyl groups can also be observed as weak bands around 3110 and 3164 cm⁻¹. mdpi.com The comparison between IR and Raman spectra helps to provide a more complete picture of the vibrational properties of the cation.

Table 3: General Vibrational Mode Assignments for the 1,3-Dimethylimidazolium Cation

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3164, ~3110 | Asymmetric C-H stretch (CH₃) | Raman | mdpi.com |

| 600 - 1550 | CH₃–N stretch, H–C–H bending | IR, Raman | mdpi.com |

| ~1603, ~1518 | C=C stretch (ring) | IR | rsc.org |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound provides insight into its molecular vibrations. The spectrum displays several characteristic absorption bands corresponding to the vibrations of the imidazolium ring and the methyl substituents. Key vibrational modes include C-H stretching, ring stretching, and various bending modes.

A study identified a series of prominent peaks in the FT-IR spectrum. acs.org These peaks are attributed to the different vibrational modes of the 1,3-dimethylimidazolium cation. The high wavenumber region (above 2800 cm⁻¹) is characterized by the stretching vibrations of the C-H bonds of the methyl groups and the imidazolium ring. The fingerprint region (below 1600 cm⁻¹) contains absorptions from the C-C and C-N stretching vibrations of the ring, as well as in-plane and out-of-plane bending modes. acs.org

Table 1: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050 | Aromatic C-H Stretch |

| 2959 | Methyl C-H Asymmetric Stretch |

| 2934 | Methyl C-H Symmetric Stretch |

| 2874 | Methyl C-H Stretch |

| 1568 | Imidazolium Ring C=N/C=C Stretch |

| 1465 | Methyl C-H Asymmetric Bending |

| 1382 | Methyl C-H Symmetric Bending (Umbrella) |

| 1253 | Ring-CH In-plane Bend |

| 1170 | Imidazolium Ring Breathing |

| 742 | Ring C-H Out-of-plane Bend |

| 657 | Ring Puckering/Deformation |

Data sourced from reference acs.org.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those involving symmetric bonds and non-polar functional groups. While specific Raman spectral data for this compound is not widely detailed in the surveyed literature, the spectra of similar 1-alkyl-3-methylimidazolium salts provide a basis for understanding its expected features. westmont.edulibretexts.org

Typically, the Raman spectra of such compounds show strong bands for the symmetric stretching of the imidazolium ring. westmont.edu The C-H stretching modes of the alkyl chains and the ring protons are also prominent. westmont.edu For ionic liquids containing iodide, low-frequency Raman spectra may also show bands related to cation-anion interactions or the formation of polyiodides if excess iodine is present. researchgate.net

High-pressure infrared spectroscopy for interfacial studies

High-pressure infrared spectroscopy is a powerful technique for investigating the structural changes and reactivity of materials under extreme conditions. While studies specifically on this compound are limited, research on the closely related compound 1-allyl-3-methylimidazolium (B1248449) iodide reveals that high pressure can induce significant chemical changes. acs.org For this compound, pressure up to ~7 GPa was found to initiate an oligomerization reaction involving the terminal double bond of the allyl group, a change evidenced by shifts and intensity changes in the vibrational spectra. acs.org Studies on other imidazolium salts, such as 1,3-dimethylimidazolium methyl sulfate (B86663), show that increasing pressure enhances cooperative effects in the local structure, leading to red-shifted C-H absorption bands. vwr.comresearchgate.net This pressure-enhanced effect can be altered by interactions with solid surfaces like Al₂O₃ and mica. vwr.comresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by a significant absorption in the ultraviolet region. Chemical supplier data indicates that the compound has a maximum absorption wavelength (λmax) of 226 nm. vwr.comtcichemicals.com This absorption is primarily attributed to electronic transitions within the imidazolium cation. The presence of the iodide anion can also contribute to the absorption profile. In some applications, the strong UV absorption of the iodide salt necessitates its conversion to another salt, such as tetrafluoroborate (B81430), to avoid interference with the spectral analysis of other components in a mixture. amazonaws.com

Fluorescence Spectroscopy

Based on the available scientific literature, there is no significant reporting on the intrinsic fluorescence properties of this compound. The compound is not typically characterized by strong emission in the visible or ultraviolet range. Its primary role in fluorescence-related studies is often as a non-fluorescent solvent or electrolyte component, where the fluorescence of other molecules (solutes) is the focus. amazonaws.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of ionic liquids like this compound, electrospray ionization (ESI) is a common technique.

The mass spectrum is dominated by the signal corresponding to the cation, 1,3-dimethylimidazolium ([C₅H₉N₂]⁺). ESI-MS analysis has identified this cation at an m/z of 97. amazonaws.com The iodide anion (I⁻) has a mass of 127, but it is typically observed in negative ion mode. imperial.ac.uk Fragmentation of the 1,3-dimethylimidazolium cation under mass spectrometric conditions is generally limited due to its aromatic stability. However, the technique is useful for confirming the identity of the cation and for studying its interactions and exchange reactions, such as hydrogen/deuterium exchange at the C-2 proton.

Table 2: Mass Spectrometry Data for this compound

| m/z | Assignment | Technique |

|---|---|---|

| 97 | [1,3-Dimethylimidazolium]⁺ ([C₅H₉N₂]⁺) | ESI-MS |

Data sourced from reference amazonaws.com.

X-ray Diffraction (XRD) and Crystallographic Analysis

The determination of the three-dimensional atomic and molecular structure of a compound is achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, which allow for the calculation of bond lengths, bond angles, and other critical geometric parameters.

As of the latest available research, a complete single-crystal X-ray diffraction study providing detailed crystallographic data, such as the unit cell dimensions and space group, for pure this compound has not been extensively reported in publicly accessible literature. While the compound is frequently utilized as a precursor in the synthesis of more complex molecules, the focus of crystallographic studies has been on the final products rather than the starting salt itself. nih.goviucr.org

For instance, research has been conducted on derivatives such as 2-bromo-1,3-dimethylimidazolium iodide, for which detailed crystal structures, including solvates with chloroform (B151607) and dichloromethane (B109758), have been determined. researchgate.net These studies reveal insights into the supramolecular interactions, including hydrogen bonding and halogen bonding, within the crystal lattice of the derivatives. researchgate.net Similarly, the crystal structures of co-crystals and solvates of other derivatives, like the acetonitrile (B52724) solvate of 1,3-dimethyl-2-iodoimidazolium iodide, have been analyzed, highlighting the role of halogen bonding. researchgate.net However, this body of work does not provide the specific crystallographic parameters for the parent compound, this compound.

The hygroscopic nature of this compound has been noted as a potential challenge in obtaining suitable single crystals for X-ray diffraction analysis. nih.gov

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the purity assessment of this compound.

Commercial suppliers of this compound consistently report a purity level of greater than or equal to 98.0%, as determined by HPLC analysis. This indicates a high degree of purity for the commercially available compound, suitable for most research and synthetic applications. The assessment often includes titration analysis as a complementary method to verify the purity.

The table below summarizes the typical purity specifications for this compound based on chromatographic analysis.

| Analytical Method | Reported Purity |

| High-Performance Liquid Chromatography (HPLC) | ≥98.0% |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Simulations

DFT simulations have been instrumental in exploring various facets of 1,3-Dimethylimidazolium (B1194174) iodide's chemical nature.

DFT studies have been pivotal in unraveling the reaction mechanisms involving 1,3-Dimethylimidazolium iodide, particularly in its role as an organocatalyst. For instance, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, DFT simulations have detailed a mechanistic proposal. mdpi.comresearcher.life These studies, often combined with experimental techniques like ¹H-NMR, have shown that the reaction proceeds through a series of well-defined steps. mdpi.comresearcher.life The simulations have been used to model the interaction of the catalyst with substrates such as styrene (B11656) oxide and cyclohexene (B86901) oxide to map out the entire reaction pathway. mdpi.comresearcher.life

A key strength of DFT is its ability to map the energy landscape of a reaction, including the identification of transition states. For the cycloaddition of CO2 to epoxides catalyzed by this compound, the reactive path was computed using methods like the climbing-image nudged elastic band (CI-NEB). mdpi.comresearcher.life This allowed for the characterization of intermediate species and transition states along the reaction coordinate. mdpi.com For the reaction with styrene oxide, DFT calculations at the B3LYP-D4/def2-svp level identified three transition states with relative activation barriers of 29.14, 9.93, and 11.96 kcal mol⁻¹, respectively. mdpi.com Similarly, for cyclohexene oxide, the activation barriers were computed to be 28.32, 20.50, and 12.81 kcal mol⁻¹. mdpi.com These calculations are crucial for understanding the kinetics and feasibility of the catalytic cycle. mdpi.comresearcher.life The stationary points and transition states are typically verified through frequency analysis calculations. mdpi.com

The interaction between the 1,3-dimethylimidazolium cation and the iodide anion, as well as with other molecules, can be quantified through the estimation of binding energies using DFT. arxiv.org Various levels of theory and basis sets are used to calculate the optimized geometries and binding energies of molecular dimers in the gas phase. arxiv.orgarxiv.org For example, dispersion-corrected functionals often provide more favorable binding energies compared to methods like Møller-Plesset second-order perturbation theory (MP2). arxiv.org These calculations are essential for understanding the non-covalent interactions that govern the structure and properties of the ionic liquid. rsc.org

DFT simulations offer profound theoretical insights into the catalytic mechanisms of this compound. In the synthesis of cyclic carbonates, it is proposed that the imidazolium (B1220033) ring's acidic hydrogen atom can form a hydrogen bond with the oxygen of the epoxide, activating it. mdpi.com This facilitates the nucleophilic attack by the iodide anion, demonstrating a bifunctional catalytic role. mdpi.comresearcher.life The iodide acts as a nucleophile (Lewis base), while the imidazolium cation can act as a hydrogen bond donor (a form of Lewis acidity). DFT calculations have also been used to study the decomposition of nitroethyl benzoates catalyzed by the 1,3-dimethylimidazolium cation, suggesting a polar one-step mechanism. growingscience.com The catalytic effect is evident from the significantly lower activation barriers in the presence of the cation compared to the non-catalyzed process. growingscience.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from DFT. MD simulations have been used to study the structural and transport properties of imidazolium-based ionic liquids, including those containing the 1,3-dimethylimidazolium cation. bohrium.comresearchgate.net These simulations can reveal information about intermolecular structures through radial distribution functions and dynamic properties like self-diffusion coefficients. bohrium.comacs.org For instance, in mixtures with water, MD simulations have shown how intermolecular interactions change with varying water content. bohrium.com While specific MD studies focusing solely on this compound are less common than for its longer-chain analogues like 1-butyl-3-methylimidazolium iodide, the principles and methods are directly applicable. acs.orgaip.org These simulations are crucial for understanding bulk properties and the behavior of the ionic liquid as a solvent or in mixtures. researchgate.netacs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a high level of accuracy for studying the electronic structure and properties of this compound. These methods are crucial for validating experimental data and exploring characteristics that are not directly observable.

Quantum calculations are frequently used to interpret and assign complex experimental spectra.

NMR Spectroscopy: DFT calculations have been used to support mechanistic proposals derived from ¹H-NMR studies. mdpi.com In research on the catalytic activity of this compound, DFT simulations helped elucidate the reaction mechanism by revealing the role of the IL in activating the epoxy ring opening process. mdpi.com

Raman Spectroscopy: Quantum chemical calculations of vibrational frequencies and intensities are essential for assigning bands in Raman and infrared spectra. researchgate.net For imidazolium-based ILs, these calculations help distinguish between different conformers (e.g., planar vs. nonplanar alkyl groups) and analyze the nature of hydrogen bonding between the cation and anion. researchgate.netacs.org

Quantum chemical calculations are instrumental in determining the electronic properties of materials containing this compound.

Quantification of Halogen Bonding Interactions and Impact on Ionicity

In the context of imidazolium-based ionic liquids, halogen bonding can occur between the iodide anion and a halogen atom substituted on the imidazolium ring. For instance, in the cocrystal of 1,3-dimethyl-2-iodoimidazolium iodide with iodine ([C1mim-2-I]I∙0.5I2), analysis has revealed significant halogen bonding interactions between the cation and the anion. researchgate.net These interactions have been shown to reduce the ionicity of the compound. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate these noncovalent interactions in various halogenated ionic liquids. researchgate.net These calculations help in understanding the structural and energetic properties of the ion pairs. researchgate.net

The strength of these interactions can be influenced by the nature of the halogen and the position of substitution on the imidazolium ring. For example, studies on 1-butyl-4,5-dibromo-3-methylimidazolium iodide have highlighted the presence of strong I···I halogen interactions that, along with N–H···I hydrogen bonds, contribute to a layered crystal structure. researchgate.net The presence and type of halogen bonding can be critical in designing ionic liquids with specific properties. researchgate.net

The interplay between halogen bonding and hydrogen bonding is also a key area of investigation. In halide salts with hydroxy-functionalized pyridinium (B92312) cations, the balance between 'intra-ionic' and 'inter-ionic' hydrogen bonds can be controlled by the nature of the halide anion, including iodide. tib.eu Quantum chemical methods and Natural Bond Orbital (NBO) analysis are used to dissect these interactions, revealing the importance of charge transfer. tib.eu

Interactive Table: Halogen and Hydrogen Bond Distances in Selected Halide Salts

| Compound/Interaction Type | Anion | d(O···X) (Å) | d(OH···X) (Å) | ≮(OH···X) (°) |

| [HOC2Py]X (intra-ionic) | Cl⁻ | 3.046 | - | 160-171 |

| [HOC2Py]X (intra-ionic) | Br⁻ | 3.202 | - | 160-171 |

| [HOC2Py]X (intra-ionic) | I⁻ | 3.478 | - | 160-171 |

Data sourced from X-ray structure analysis of hydroxy-functionalized pyridinium halide salts. The table demonstrates the increase in bond distance with the increasing size of the halide anion, indicating weaker hydrogen bonding.

Study of Charge Transfer via Interionic Hydrogen Bonds

Interionic hydrogen bonds are a defining feature of the structure and behavior of this compound and similar ionic liquids. Computational studies have provided deep insights into the charge transfer phenomena that occur through these bonds.

Car-Parrinello molecular dynamics (CPMD) simulations of liquid 1,3-dimethylimidazolium chloride have revealed a significant degree of hydrogen bonding. researchgate.net These simulations, based on density functional theory, allow for the description of the local liquid structure in terms of radial distribution functions and anisotropic spatial distributions. researchgate.net While the primary focus of this specific study was on the chloride analogue, the methodologies are directly applicable to iodide systems and highlight the importance of C-H···X (where X is a halide) interactions.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify charge transfer in these systems. For instance, in studies of ionic liquids interacting with water, NBO analysis has shown that intermolecular interactions originate from electron transfer, such as from the anion to the σ* antibonding orbital of an O-H bond (nanion → σO–H*). researchgate.net Similar charge transfer mechanisms are at play in the interionic hydrogen bonds within the pure ionic liquid, for example, from the iodide anion to the C-H bonds of the imidazolium cation. The presence of functional groups that can induce charge transfer, such as carbonyl and hydroxyl groups, can lead to the formation of polyiodide anions. rsc.org

The strength and nature of these hydrogen bonds can be modulated by the specific cation and anion pairing. In halide salts of hydroxy-functionalized pyridinium cations, the charge transfer aspect of both 'intra-ionic' and 'inter-ionic' hydrogen bonds has been analyzed using quantum chemical methods and NBO analysis. tib.eu These studies emphasize that charge transfer is a crucial component of these interactions. tib.eu

Predictive Modeling of Thermodynamic and Physicochemical Properties

Computational models have become indispensable for predicting the thermodynamic and physicochemical properties of ionic liquids like this compound, often circumventing the need for extensive and costly experimental measurements.

Various modeling approaches have been developed and applied. The conductor-like screening model for real solvents (COSMO-RS) has been used to predict vapor-liquid phase equilibria in systems containing ionic liquids. researchgate.net For properties like density and viscosity, empirical equations and more sophisticated models are employed. researchgate.net

Group contribution methods (GCMs) coupled with machine learning techniques like support vector machines (SVM) have shown great promise. sid.ir These SVM-GCM methods can estimate the densities of a wide range of ionic liquids with high accuracy over broad temperature and pressure ranges by using the molecular structure as an input. sid.ir

Equation of state (EOS) models, such as the perturbed-chain statistical associating fluid theory (PC-SAFT), have been successfully applied to model the properties of imidazolium-based ionic liquids. diva-portal.org The ion-specific electrolyte PC-SAFT (ePC-SAFT) framework has demonstrated reliable results for predicting thermodynamic properties and gas solubilities. diva-portal.org These models can be parameterized using a limited set of experimental data, such as pure-IL densities and water activity coefficients, and then used to predict other properties like vapor-liquid equilibria. researchgate.net

Molecular dynamics (MD) simulations, both classical and ab initio, are also powerful predictive tools. researchgate.net While classical MD relies on force fields, ab initio MD, such as Car-Parrinello simulations, can provide a more accurate description of intermolecular interactions, including hydrogen bonding, which is crucial for predicting the liquid structure and related properties. researchgate.net

Interactive Table: Comparison of Predictive Models for Ionic Liquid Density

| Model | Basis | Typical AARD% | Notes |

| SVM-GCM | Support Vector Machine & Group Contribution | 0.41 | Predicts density over wide T & P ranges. sid.ir |

| Jacquemin et al. GCM | Group Contribution Method | 0.36 | Predicts density as a function of T & P. sid.ir |

| Gardas & Coutinho GCM | Group Contribution Method | 0.94 | Predicts density as a function of T & P. sid.ir |

AARD% (Average Absolute Relative Deviation) is a measure of prediction accuracy. Lower values indicate better agreement with experimental data.

Catalytic Applications and Mechanistic Investigations

Organocatalysis

The conversion of carbon dioxide, a greenhouse gas, into valuable chemical products is a significant area of green chemistry. nih.gov One of the most prominent routes for CO₂ fixation is its reaction with epoxides to produce cyclic carbonates, which are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers like polycarbonates. youtube.com The cycloaddition of CO₂ to epoxides is an atom-economical reaction that can be facilitated by various catalysts. nih.govyoutube.com Among these, the organocatalyst 1,3-dimethylimidazolium (B1194174) iodide has demonstrated notable efficiency. askfilo.com

1,3-Dimethylimidazolium iodide has been identified as a highly effective single-component, bifunctional organocatalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide, eliminating the need for a co-catalyst. askfilo.com Its efficiency stems from the synergistic action of the imidazolium (B1220033) cation and the iodide anion. In a comparative study of five halogenated compounds, this compound displayed the highest catalytic performance. askfilo.com

The catalyst's effectiveness was demonstrated in the synthesis of a wide array of monosubstituted cyclic carbonates. Using just 1 mol% of the catalyst, excellent yields were achieved under relatively mild conditions (80 °C, 20 bar CO₂) within a short reaction time of one hour. askfilo.com This high efficiency highlights its potential for practical applications in CO₂ valorization. askfilo.com

Table 1: Catalytic Activity of this compound in the Cycloaddition of Styrene (B11656) Oxide with CO₂

| Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 80 | 20 | 1 | >99 | >99 |

This table is generated based on data reported for the synthesis of a broad range of monosubstituted cyclic carbonates. askfilo.com

The catalytic cycle for the cycloaddition reaction involves the crucial step of epoxide ring-opening. The mechanism is initiated by the activation of the epoxide. The acidic hydrogen atom on the imidazolium ring of this compound forms a hydrogen bond with the oxygen atom of the epoxide. askfilo.com This interaction polarizes the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack.

Following this activation, the iodide anion, acting as a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. askfilo.com This attack leads to the opening of the strained three-membered ring and the formation of an iodo-alkoxide intermediate. askfilo.com Subsequently, this intermediate reacts with a molecule of carbon dioxide. The final step is an intramolecular cyclization that releases the cyclic carbonate product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle. askfilo.com This proposed mechanism, supported by both ¹H-NMR studies and density functional theory (DFT) simulations, underscores the critical role of the catalyst in facilitating the epoxy ring-opening process. askfilo.com

A significant advantage of using this compound as a catalyst is its ability to effectively promote the cycloaddition reaction under solvent-free conditions. askfilo.com The avoidance of organic solvents aligns with the principles of green chemistry by reducing waste, cost, and environmental impact. The reaction between various epoxides and CO₂ proceeds efficiently to form a wide variety of cyclic carbonates in excellent yields without the need for a solvent medium. askfilo.com This characteristic enhances the industrial applicability and sustainability of the process for converting CO₂ into valuable chemicals. askfilo.com

Oxidative Aroylation of Arenecarbaldehydes

This compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are effective catalysts in various organic transformations, including the oxidative aroylation of arenecarbaldehydes. In this type of reaction, an arenecarbaldehyde is converted into an aryl carboxylate derivative. Research on the closely related 1,3-dimethylbenzimidazolium iodide demonstrates that in the presence of an oxidizing agent and a base, such as 1,8-diazabicyclo beilstein-journals.orgresearchgate.net-7-undecene (DBU), it can effectively catalyze the conversion of benzaldehyde (B42025) into methyl benzoate (B1203000) in methanol (B129727). researchgate.net

The general mechanism involves the in-situ generation of an N-heterocyclic carbene from the imidazolium salt. This carbene then attacks the aldehyde to form a Breslow intermediate, which is subsequently oxidized. This process facilitates the direct oxidation of catalytically generated electroactive intermediates, leading to the formation of the corresponding ester. researchgate.net Such reactions are notable for their efficiency and clean nature, often producing only hydrogen gas as a byproduct in electro-organic synthesis setups. researchgate.net While 1,3-dimethylbenzimidazolium and other triazolium salts have been shown to be effective, the specific efficacy can vary, with standard imidazolium salts sometimes showing lower activity in certain oxidative aroylation reactions. researchgate.net

Table 1: Catalytic System for Oxidative Aroylation

| Component | Function | Reference |

| Arenecarbaldehyde | Substrate | researchgate.net |

| Azolium Salt (e.g., this compound) | Pre-catalyst (NHC source) | researchgate.net |

| Base (e.g., DBU) | Generates NHC from pre-catalyst | researchgate.net |

| Oxidizing Agent / Condition | Facilitates conversion of Breslow intermediate | researchgate.net |

| Alcohol (e.g., Methanol) | Reactant/Solvent | researchgate.net |

Catalyzed Decomposition Reactions of Organic Substrates

The thermal decomposition of this compound itself can initiate catalytic processes. When heated above 200°C, it decomposes to generate methyl iodide and 1-methylimidazole (B24206), which can initiate the polymerization of epoxies. evitachem.com This demonstrates its role as a latent thermal initiator.

Furthermore, the iodide component of the salt can participate directly in catalysis. The iodide ion is known to catalyze the decomposition of hydrogen peroxide into water and oxygen. researchgate.net Mechanistic studies, monitored by electrospray ionization mass spectrometry, suggest the involvement of a key intermediate species, IOOH, which interacts with iodide to facilitate the decomposition process. researchgate.net

The imidazolium cation is also implicated in decomposition reactions. For instance, the related compound 1,3-dimethylimidazolium-2-carboxylate (B1245923) undergoes a solvent-dependent decarboxylation. nih.govresearchgate.net This decomposition proceeds through the formation of the corresponding N-heterocyclic carbene (1,3-dimethylimidazolylidene), which is then trapped by a proton source. nih.govresearchgate.net This highlights the role of the imidazolium ring structure in facilitating decomposition pathways that lead to catalytically active species.

Precursor for N-Heterocyclic Carbenes (NHCs)

This compound is a well-established precursor for the synthesis of 1,3-dimethylimidazolylidene, a stable N-heterocyclic carbene. evitachem.comnih.gov NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis. d-nb.infonih.gov The generation of the NHC from the imidazolium salt is typically achieved by deprotonation at the C2 position of the imidazolium ring using a base. evitachem.comnih.govcardiff.ac.uk The acidity of this proton is a key feature of azolium salts, allowing for the in-situ formation of the active carbene catalyst under basic conditions. nih.gov

The stability of the resulting carbene is attributed to the electronic effects of the adjacent nitrogen atoms, which donate electron density into the carbene's empty p-orbital, and the steric bulk of the substituents on these nitrogens. researchgate.netnih.gov The properties of the NHC can be finely tuned by modifying these substituents, making imidazolium salts like this compound versatile starting materials for creating tailored ligands and catalysts. researchgate.net

Stabilization of Metal Centers in Various Catalytic Cycles

Once generated from this compound, the resulting NHC is an excellent ligand for transition metals. evitachem.com NHCs are strong σ-donors, which allows them to form robust bonds with metal centers and stabilize them in various oxidation states throughout a catalytic cycle. d-nb.infonih.gov This stability is often superior to that provided by traditional phosphine (B1218219) ligands, making NHC-metal complexes thermally stable and robust. cardiff.ac.uk This property is crucial for developing efficient and long-lasting catalytic processes. researchgate.net The strong metal-ligand bond prevents ligand dissociation, which can be a deactivation pathway in many catalytic systems. nih.gov

Formation of Metal-NHC Complexes and Coordination Chemistry

The formation of metal-NHC complexes from this compound involves the coordination of the in-situ generated carbene with a metal center. evitachem.com A common method involves reacting the imidazolium salt directly with a metal precursor that can also act as a base. For example, the reaction of this compound with palladium(II) acetate (B1210297) yields a thermally stable palladium-NHC complex. cardiff.ac.uk In this process, the acetate functions as the base to deprotonate the imidazolium salt, generating the carbene which then coordinates to the palladium center. cardiff.ac.uk

The coordination chemistry of these complexes has been extensively studied. For instance, silver(I) oxide can be used to react with this compound to form silver-NHC complexes, which are valuable as carbene transfer agents for the synthesis of other metal-NHC complexes. acs.orgresearchgate.net The resulting complexes often exhibit well-defined geometries, such as the distorted square planar structure observed for some palladium-NHC complexes. cardiff.ac.uk The successful formation of these complexes can be confirmed by techniques like NMR spectroscopy, where characteristic shifts in the signals of the imidazolium ring protons and carbons indicate coordination to the metal. evitachem.com

Table 2: Selected Metal-NHC Complex Synthesis from Imidazolium Salts

| Imidazolium Salt | Metal Precursor | Base | Resulting Complex Type | Reference |

| This compound | Pd(OAc)₂ | Acetate (from precursor) | Palladium(II)-NHC | cardiff.ac.uk |

| This compound | Ag₂O | Oxide (from precursor) | Silver(I)-NHC | researchgate.net |

| 1,3-Diethyl-4-iodo-imidazolium iodide | Pt(PPh₃)₄ | Not required (Oxidative Addition) | Platinum(II)-NHC | acs.org |

Function as a Lewis Acid or Base in Diverse Catalytic Processes

N-Heterocyclic carbenes derived from precursors like this compound function primarily as strong Lewis bases. nih.gov Their Lewis basicity stems from the lone pair of electrons on the divalent carbon atom, which acts as a potent σ-donor to electron-deficient species, including metal centers and organic electrophiles. nih.govd-nb.info This strong nucleophilicity is the basis for their role in organocatalysis, such as in the benzoin (B196080) condensation, and their function as strong ancillary ligands in organometallic catalysis. nih.gov

While the NHC itself is a Lewis base, it can participate in cooperative catalytic systems that also involve a Lewis acid. rsc.org In such systems, the NHC activates one substrate (e.g., an aldehyde) by acting as a nucleophile (Lewis base), while a separate Lewis acid component activates another substrate (the electrophile). This dual activation strategy can enhance reactivity and control selectivity in complex chemical transformations. rsc.org

Co-catalysis in Electrochemical Transformations

Imidazolium salts, including this compound, have emerged as effective co-catalysts and electrolyte components in electrochemical transformations, particularly in the reduction of carbon dioxide (CO₂). utwente.nl In non-aqueous solvents like acetonitrile (B52724), imidazolium cations play a pivotal role in promoting the efficiency of CO₂ reduction. utwente.nl

Electrochemical reduction of CO₂

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. In this context, this compound has emerged as a significant co-catalyst, particularly in non-aqueous electrolytes. The imidazolium cation plays a crucial role in lowering the overpotential and enhancing the efficiency and selectivity of the CO₂ reduction reaction (CO₂RR).

Research has demonstrated the unique ability of imidazolium cations to promote the reduction of CO₂ in anhydrous media. In studies utilizing gold electrodes in anhydrous acetonitrile, the presence of 1,3-dimethylimidazolium cations led to remarkably low overpotentials for the conversion of CO₂ to carbon monoxide (CO) with nearly 100% Faradaic efficiency. nih.gov This catalytic effect is not observed with other types of cations, highlighting the specific role of the imidazolium moiety in the reaction mechanism. acs.org

The catalytic performance is significantly influenced by the choice of the electrode material. While gold electrodes exhibit low overpotentials, other late-transition metals like silver, zinc, copper, and nickel also show high selectivity for CO formation in the presence of 1,3-dimethylimidazolium cations in anhydrous acetonitrile. utwente.nl This suggests that the imidazolium-based electrolyte system can be adapted for use with various catalysts.

The hydrogen atom at the C2 position of the imidazolium ring is a key determinant in the catalytic activity for CO₂ reduction. A direct correlation has been established between the acidity of this C2-proton and the performance of the CO₂RR. nih.gov By modifying the substituents at the N1 and N3 positions of the imidazolium ring, researchers have been able to tune the C2–H acidity and observe a corresponding change in the catalytic efficiency. nih.gov

The mechanism is believed to involve a concerted proton-electron transfer to the CO₂ intermediate adsorbed on the electrode surface. nih.gov This is supported by several lines of evidence, including:

Nuclear Magnetic Resonance (NMR) analyses: These studies provide insights into the electronic environment of the C2-hydrogen.

Density Functional Theory (DFT) calculations: Theoretical models indicate that the C2 proton interacts directly with the negatively charged CO₂ radical anion intermediate (*CO₂⁻) formed on the catalyst surface. nih.gov

Isotopic labeling: Experiments using deuterated 1,3-dimethylimidazolium cations have shown an inverse kinetic isotope effect. acs.org This phenomenon, where the reaction rate is faster with the heavier isotope, is a strong indicator of a concerted mechanism where the C-H bond vibrational frequencies play a crucial role in the transition state.

The nature of the anion in the ionic liquid also plays a secondary, yet important, role. The Lewis basicity of the anion can influence the C2–H acidity and the equilibrium between the imidazolium cation and its corresponding N-heterocyclic carbene (NHC). acs.org The formation of the carbene can hinder the CO₂ reduction by blocking active sites on the electrode surface or by trapping CO₂ in the solution. acs.org Therefore, the choice of a weakly coordinating anion is crucial for maximizing the catalytic activity of the imidazolium cation.

Table 1: Influence of C2-H Acidity on CO₂ Reduction Performance

| Imidazolium Cation Modification | C2-H Acidity | CO₂ Reduction Performance | Reference |

| Electron-withdrawing groups at N1, N3 | Increased | Enhanced | nih.gov |

| Electron-donating groups at N1, N3 | Decreased | Reduced | nih.gov |

| Deuteration at C2 | No significant change | Inverse kinetic isotope effect observed | acs.org |

This table provides a qualitative summary of the observed trends.

The interaction between the C2-hydrogen of the 1,3-dimethylimidazolium cation and the metal-adsorbed CO₂ intermediate is a critical step in the catalytic cycle. Upon the initial electron transfer from the electrode to an adsorbed CO₂ molecule, a high-energy *CO₂⁻ intermediate is formed. nih.gov The acidic C2 proton of the imidazolium cation then interacts with this negatively charged species. nih.gov

This interaction is best described as a concerted coupled electron-proton transfer (CEPT) mechanism rather than a simple electrostatic interaction or a classic hydrogen bond formed prior to the electron transfer. nih.govacs.org DFT calculations support a pathway where the electron transfer and the partial proton transfer from the imidazolium cation to the CO₂ molecule occur simultaneously. acs.org This concerted process lowers the activation energy for the reduction of CO₂, thus reducing the required overpotential.

Differential charge analysis from DFT calculations confirms a charge transfer from the imidazolium cation to the *CO₂⁻ intermediate, highlighting the direct electronic interaction. nih.gov This interaction stabilizes the adsorbed intermediate, facilitating its further reduction to CO. The rate-determining step for metals with lower CO binding energies is proposed to be the adsorption of CO₂, which is facilitated by the partial charge transfer from the negatively charged metal surface to the CO₂ molecule, an effect that is more pronounced on gold than on zinc. utwente.nl

While the term "hydrogen bonding" is used to describe the interaction between the imidazolium C2-H and anions in the ionic liquid itself, the dynamic interaction with the short-lived *CO₂⁻ intermediate during the electrochemical reaction is more accurately depicted as a proton donation within a concerted elementary step. rsc.org This distinction is crucial for understanding the catalytic role of the imidazolium cation in promoting the electrochemical reduction of CO₂.

Electrochemical Research and Energy Applications

Electrolyte Materials Development

1,3-Dimethylimidazolium (B1194174) iodide is actively researched as a key component in electrolyte formulations for various electrochemical devices, contributing to enhanced performance and efficiency.

While direct application of 1,3-Dimethylimidazolium iodide as the primary electrolyte salt in conventional Li-ion or Na-ion batteries is not extensively documented in the provided results, its derivatives and related imidazolium-based ionic liquids are subjects of study. For instance, in sodium-ion batteries, additives like 1-ethyl-3-methylimidazolium (B1214524) bis(fluoromethanesulfonyl)imide have been shown to improve the performance of hard carbon anodes in NaClO4-based electrolytes frontiersin.org. The broader family of imidazolium (B1220033) ionic liquids is recognized for its potential in creating safer and more stable electrolytes for both lithium and sodium-ion batteries msesupplies.commsesupplies.comgoogle.com.

Recent research highlights the promising role of this compound (DMII) as a bifunctional electrolyte additive in Lithium-oxygen (Li-O₂) batteries. sciencedaily.comchemistryviews.orgazom.comresearchgate.netnih.goveurekalert.org In these high-energy-density systems, DMII acts as a soluble redox mediator, facilitating charge transport and mitigating the passivation of electrodes. sciencedaily.comchemistryviews.orgazom.comeurekalert.org The iodide anion (I⁻) promotes the redox kinetics of the oxygen reduction and evolution reactions at the cathode, which significantly lowers the charge and discharge overpotential. nih.gov Simultaneously, the 1,3-dimethylimidazolium cation (DMI⁺) forms a stable, ultrathin solid-electrolyte interphase (SEI) film on the lithium metal anode. chemistryviews.orgresearchgate.netnih.gov This protective layer inhibits the detrimental shuttle effect of the iodide ions and minimizes electrolyte decomposition, thereby enhancing the stability and lifespan of the battery. chemistryviews.orgresearchgate.netnih.gov

Test cells incorporating the DMII additive have demonstrated remarkable performance, including a low overpotential of 0.52 V and ultra-long cycling stability for over 960 hours. researchgate.netnih.goveurekalert.org Furthermore, a high Li₂O₂ yield of up to 95.8% confirms the reversible formation and decomposition of the discharge product without significant side reactions. researchgate.netnih.gov

In the context of Lithium-sulfur (Li-S) batteries, while direct use of this compound is not detailed, related imidazolium-based ionic liquids like 1-propyl-2,3-dimethyl-imidazolium bis(trifluoromethanesulfonyl)imide (dmpimTFSI) have been investigated in mixed electrolytes with organic solvents to improve cycle life. psu.edu The addition of ionic liquids can help suppress the polysulfide shuttle effect, a major challenge in Li-S battery technology. psu.edufrontiersin.orgmdpi.com

This compound ([DMIM]I) is a frequently used and important component in electrolytes for dye-sensitized solar cells (DSSCs). mdpi.comiolitec.de It serves as a source of iodide for the redox couple and its properties can significantly influence device performance.

To address issues of solvent volatility and leakage in traditional DSSC electrolytes, solvent-free eutectic melts have been developed. These mixtures of two or more ionic liquids have lower melting points than their individual components and can act as the electrolyte medium. This compound is a key component in some of these eutectic systems. semanticscholar.orgmdpi.commdpi.comucl.ac.uk

For example, a eutectic mixture of this compound ([DMIM]I) and 1-methyl-3-propylimidazolium iodide ([C3MIM]I), when used with a low-viscosity ionic liquid, resulted in a DSSC with an efficiency of 8.2%. semanticscholar.orgmdpi.com Another study investigated a mixture of 1-ethyl-3-methylimidazolium iodide, this compound, and 1-allyl-3-methylimidazolium (B1248449) iodide, which showed better power conversion efficiency compared to single ionic liquid electrolytes due to the mixture's higher fluidity and lower density. mdpi.comencyclopedia.pub These eutectic melts offer a promising route to more stable and durable DSSCs by improving charge transport and reducing reliance on volatile organic solvents. mdpi.comucl.ac.uk

Data Tables

Table 1: Performance of Li-O₂ Battery with DMII Additive

| Parameter | Value | Reference |

| Overpotential | 0.52 V | researchgate.neteurekalert.org |

| Cycling Stability | > 960 hours | researchgate.netnih.goveurekalert.org |

| Li₂O₂ Yield | up to 95.8% | researchgate.netnih.gov |

Table 2: Performance of Supercapacitor with Redox-Active Ionic Liquid Electrolyte

| Electrolyte Composition | Energy Density | Power Density | Cycling Stability | Reference |

| EMITFSI and EMI-I mixture | 175.6 Wh kg⁻¹ | 4994.5 W kg⁻¹ | > 5000 cycles | rsc.org |

Table 3: DSSC Performance with Eutectic Ionic Liquid Electrolytes

| Eutectic Electrolyte Composition | Power Conversion Efficiency (PCE) | Reference |

| [DMIM]I and [C3MIM]I with low-viscosity IL | 8.2% | semanticscholar.orgmdpi.com |

| EMII/DMII/AMII mixture | Higher than single ILs (HMII, BMII, PMII) | mdpi.comencyclopedia.pub |

Electrolytes for Dye-Sensitized Solar Cells (DSSCs)[2],

Solid-state electrolytes through doping

The development of solid-state electrolytes is a critical step toward safer and more durable energy devices. This compound ([DMIM]I) has been effectively utilized as a dopant to create quasi-solid-state and solid-state electrolytes. One approach involves doping a molecular plastic crystal, succinonitrile (B93025) (SN), with imidazolium iodide salts. researchgate.net This doping process has been shown to increase the ionic conductivity of the material from a range of 10⁻⁸–10⁻⁶ S·cm⁻¹ to 10⁻³ S·cm⁻¹. researchgate.netmdpi.com The resulting materials exhibit enhanced ionic conductivity while retaining a solid form, which is crucial for applications in devices like dye-sensitized solar cells (DSSCs). mdpi.com

In another application, this compound serves as a charge transfer facilitator when used to redope nanofibrous poly(3,4-ethylenedioxythiophene) (PEDOT). acs.orgnih.govresearchgate.net This process involves an ion exchange where the iodide from [DMIM]I replaces dodecyl sulfate (B86663) anions that were pre-doped during the polymerization of PEDOT. nih.govresearchgate.net This redoping enhances the electrical conductivity and catalytic activity of the PEDOT nanofibers. acs.orgnih.gov The improved conductivity is attributed to enhanced linearization and crystallinity of the PEDOT chains, while the enhanced catalytic activity stems from better compatibility and an increased effective surface area. acs.orgnih.govresearchgate.net The resulting material, when used as a counter electrode in a solid-state DSSC with a poly(ethylene oxide)-based solid polymer electrolyte, significantly reduces charge-transfer resistance. acs.orgresearchgate.net This has led to the achievement of high energy conversion efficiencies, demonstrating the potential of [DMIM]I in creating advanced solid-state energy systems. acs.org

Electrochemical Properties Investigations

Ionic conductivity and its dependence on molecular structure

The ionic conductivity of an electrolyte is a key determinant of an electrochemical device's performance. For ionic liquids like this compound, conductivity is intrinsically linked to their molecular structure. The 1,3-dimethylimidazolium cation is notable for its relatively small size and structural symmetry compared to other commonly used imidazolium cations with longer alkyl chains (e.g., 1-ethyl-3-methylimidazolium or 1-butyl-3-methylimidazolium). electrochemsci.orgresearchgate.net Generally, for a given anion, ionic conductivity in imidazolium-based salts decreases as the length of the alkyl side-chain increases. researchgate.netresearchgate.net This is primarily due to increased viscosity and reduced ion mobility in ionic liquids with larger cations. diva-portal.org

Studies on 1,3-dimethylimidazolium-based ionic liquids with different anions have shown that they possess higher electrical conductivity than many other 1-alkyl-3-methylimidazolium-based ionic liquids. electrochemsci.org This is ascribed to the smaller size, higher structural symmetry, and stronger cation-anion interactions of the 1,3-dimethylimidazolium cation. electrochemsci.org For instance, a mixture of 1-ethyl-3-methylimidazolium iodide, this compound, and 1-allyl-3-methylimidazolium iodide was found to have high fluidity and low density, resulting in better power conversion efficiency in DSSCs compared to single, more viscous ionic liquids. mdpi.com The concept of "ionicity," which describes the fraction of ions contributing to the conduction process, is also crucial. mdpi.com Ionic liquids with short alkyl substituents, such as 1,3-dimethylimidazolium, tend to exhibit higher ionicities. mdpi.com

Table 1: Comparative Ionic Conductivity of Imidazolium-Based Ionic Liquids This table provides illustrative data on how cation and anion structure affects conductivity. Specific values for this compound may vary based on purity and measurement conditions.

Electrochemical window and stability assessments

The electrochemical window (EW) defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. A wide electrochemical window is essential for high-voltage energy storage devices. Ionic liquids based on the 1,3-dimethylimidazolium cation generally exhibit high electrochemical stability and wide electrochemical windows, often exceeding 4 V. electrochemsci.org

Table 2: Electrochemical Windows (EW) of Imidazolium-Based Ionic Liquids This table presents a comparison of electrochemical windows for different imidazolium salts to illustrate the effect of cation and anion structure.

Mitigation of mass transport limitations in energy devices

A significant challenge associated with pure ionic liquid electrolytes is their high viscosity compared to conventional organic solvents. researchgate.netpsu.edu This high viscosity impedes the movement of redox species, leading to mass transport limitations that can lower the efficiency of energy devices like DSSCs. researchgate.netdiva-portal.orgpsu.edu

Interfacial Electrochemistry Studies

Metal-ionic liquid interface characteristics

The interface between the electrode and the electrolyte is where critical electrochemical reactions occur, and its properties profoundly influence device performance and longevity. In the context of this compound, studies have highlighted its beneficial interfacial characteristics, particularly in lithium-air batteries. knowridge.comwiley.com When added to the battery's liquid electrolyte, the 1,3-dimethylimidazolium (DMI⁺) cation plays a crucial role in stabilizing the highly reactive lithium metal anode. knowridge.comwiley.com

The DMI⁺ ions form an ultrathin but highly stable protective film on the surface of the lithium anode. knowridge.comwiley.com This film acts as a physical barrier, preventing direct contact between the electrolyte and the lithium metal. wiley.com This is critical for minimizing the decomposition of the electrolyte and suppressing parasitic side reactions that would otherwise consume the lithium and reduce the battery's lifespan. wiley.com This stabilization of the anode interface contributes to a significantly increased cycle stability, with test cells demonstrating stable operation for over 960 hours. wiley.com The iodide ion (I⁻) from the salt concurrently acts as a redox mediator, facilitating efficient electron transfer during charging and discharging. knowridge.comwiley.com While many studies focus on imidazolium salts with longer alkyl chains at gold interfaces, the behavior observed in lithium-air batteries underscores the unique and advantageous interfacial properties that the compact 1,3-dimethylimidazolium cation can impart. acs.org

Confinement effects within porous matrices

The practice of confining ionic liquids (ILs) such as this compound within the nanometer-scale pores of solid matrices is a key strategy for tuning their physical and chemical properties. nih.govacs.org When an IL is confined, its behavior can deviate significantly from that of the bulk liquid. acs.org These confinement effects are driven by the high surface-area-to-volume ratio within the pores and the chemical interactions between the IL and the pore walls. nih.gov Observed effects in various ionic liquids include shifts in melting point and glass transition temperatures, altered ionic conductivity, and modified phase transition dynamics. nih.govacs.org For instance, studies on other imidazolium-based ILs have shown that confinement within mesoporous silica (B1680970) can lead to substantial reductions in melting point and ionic conductivity, with the magnitude of the change being dependent on the pore diameter. nih.gov The successful incorporation of an IL into a porous structure is often confirmed by shifts in its melting or crystallization peaks during thermal analysis. acs.org

For this compound, research has explored its confinement in various porous materials to enhance performance in catalysis and energy applications.

Confinement in Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline materials with well-defined pores that can host guest molecules. The introduction of ionic liquids into the pores of MOFs is a strategy to enhance their catalytic efficiency. researchgate.net Research has shown that this compound can act as a highly efficient organocatalyst for the cycloaddition of CO2 to epoxides, a reaction that produces valuable cyclic carbonates. mdpi.com When used in conjunction with MOFs, the ionic liquid can be introduced into the pores to create a synergistic catalytic system. researchgate.net In one study, this compound demonstrated the highest catalytic efficiency among several compounds tested for producing a wide range of cyclic carbonates under relatively mild conditions. mdpi.com

Confinement in Porous Carbon and Titania for Energy Devices: In the field of energy storage and conversion, this compound is utilized as a component of electrolytes for devices like dye-sensitized solar cells (DSSCs) and supercapacitors. chemimpex.comalfachemsp.com These devices often employ electrodes made from porous materials such as mesoporous titania or porous carbon to maximize the active surface area. researchgate.netuni-muenchen.de When the electrolyte containing this compound permeates these porous structures, the IL is effectively confined. This confinement is crucial for the device's operation, facilitating efficient ion transport to and from the electrode surfaces. chemimpex.com While specific studies detailing property shifts of this compound within these pores are limited, the general principles of IL confinement suggest that properties like ionic conductivity and electrochemical stability are influenced by the pore environment. nih.govelectrochemsci.org For example, electrolytes containing similar imidazolium iodides are used in monolithic DSSCs that feature porous carbon films as counter-electrodes. researchgate.net The interaction between the electrolyte and the porous structure is fundamental to achieving high power conversion efficiency. researchgate.netuni-muenchen.de

The table below summarizes the observed effects and applications of confining this compound in different porous matrices.

| Porous Matrix | Application | Research Findings/Observed Effects |

| Metal-Organic Frameworks (MOFs) | Catalysis (CO2 Fixation) | When introduced into MOF pores, it can act as an efficient co-catalyst. researchgate.net As a standalone catalyst, it showed high efficiency for cyclic carbonate synthesis (80 °C, 20 bar CO2, 1 h, 1 mol% loading). mdpi.com |